molecular formula C10H8BrFO3 B13704531 Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

Cat. No.: B13704531
M. Wt: 275.07 g/mol
InChI Key: LMCAPOOBPYNGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is 3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid.

    Reduction: The major product is 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but with different substitution patterns on the phenyl ring.

    4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of an ester group.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains additional fluorine atoms and a diazenyl group.

Uniqueness

Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3

InChI Key

LMCAPOOBPYNGFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.